molecular formula C12H20O4 B3429141 Dimethyl camphorate CAS No. 7282-27-1

Dimethyl camphorate

Cat. No.: B3429141
CAS No.: 7282-27-1
M. Wt: 228.28 g/mol
InChI Key: JTQKJWYDOXYYBH-UHFFFAOYSA-N
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Description

. It is a dicarboxylic acid ester derived from camphoric acid. This compound is known for its unique structure, which includes a cyclopentane ring with multiple methyl groups and ester functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl camphorate can be synthesized through the esterification of camphoric acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where camphoric acid and methanol are fed into a reactor with a catalyst. The reaction mixture is then heated, and the product is continuously removed and purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethyl camphorate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield camphoric acid and methanol.

    Reduction: Reduction reactions can convert the ester groups to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: Camphoric acid and methanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted camphorates depending on the nucleophile used.

Scientific Research Applications

Dimethyl camphorate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various camphor derivatives.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of dimethyl camphorate involves its interaction with biological molecules and enzymes. The ester groups can undergo hydrolysis to release camphoric acid, which may interact with various molecular targets. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may exert its effects through modulation of enzyme activity and interaction with cellular membranes .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl fumarate: Another ester with similar ester functionalities but different structural properties.

    Dimethyl succinate: A simpler dicarboxylic acid ester with a linear structure.

    Dimethyl malonate: A dicarboxylic acid ester with a different ring structure.

Uniqueness

Dimethyl camphorate is unique due to its cyclopentane ring structure with multiple methyl groups, which imparts distinct chemical and physical properties compared to other dicarboxylic acid esters

Properties

IUPAC Name

dimethyl 1,2,2-trimethylcyclopentane-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-11(2)8(9(13)15-4)6-7-12(11,3)10(14)16-5/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQKJWYDOXYYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00325043
Record name Dimethyl camphorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15797-21-4, 7282-27-1
Record name NSC408336
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl camphorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL 1,2,2-TRIMETHYL-1,3-CYCLOPENTANEDICARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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